methyl N-(azetidin-3-yl)carbamate hydrochloride
Overview
Description
Methyl N-(azetidin-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 g/mol . It is a white powder that is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(azetidin-3-yl)carbamate hydrochloride typically involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(azetidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Substituted azetidines.
Scientific Research Applications
Methyl N-(azetidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(azetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The azetidine ring is known to interact with various biological pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different substituents.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different chemical properties.
Uniqueness: Methyl N-(azetidin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl N-(azetidin-3-yl)carbamate hydrochloride is a compound with notable potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 166.61 g/mol. The compound features an azetidine ring and a carbamate functional group, which contribute to its biological properties and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or activator, influencing various biochemical pathways. The azetidine ring is known for its capacity to modulate cellular processes, potentially impacting enzyme activity and receptor functions.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies show that azetidine derivatives can inhibit the growth of certain pathogens, suggesting potential applications in treating infections .
2. Antiparasitic Activity
This compound has been investigated for its effects on Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated that related compounds can inhibit the growth of this parasite, presenting a promising avenue for drug development against parasitic diseases .
3. Cytotoxicity Studies
Preliminary cytotoxicity studies indicate that this compound exhibits low toxicity towards mammalian cells while maintaining efficacy against target pathogens. This balance is crucial for developing therapeutic agents that minimize adverse effects .
Research Findings
The following table summarizes key findings from recent studies on this compound and its analogs:
Case Study 1: Antiparasitic Screening
A study screened several azetidine derivatives, including this compound, for activity against Trypanosoma brucei. The compound showed significant inhibition at concentrations as low as 10 µM, with minimal cytotoxic effects on human cell lines, indicating its selectivity and potential as a therapeutic agent .
Case Study 2: Enzyme Inhibition
In another investigation, researchers explored the compound's ability to inhibit specific enzymes involved in metabolic pathways of parasites. The results demonstrated that this compound could reduce enzyme activity by up to 70% at optimal concentrations, highlighting its potential role in drug design .
Properties
IUPAC Name |
methyl N-(azetidin-3-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNSWJWLHZDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-94-7 | |
Record name | methyl N-(azetidin-3-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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